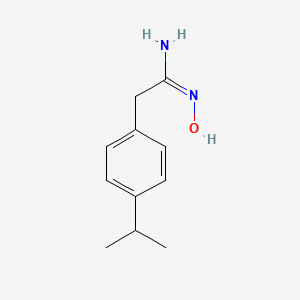
N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine is a chemical compound characterized by the presence of a hydroxy group, an acetamidine group, and an isopropyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The acetamidine group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-2-[(4-isopropylphenyl)sulfonyl]ethanimidamide
- N-Hydroxy-2-(4-methyl-phenyl)-acetamidine
- N-Hydroxy-2-(4-tert-butyl-phenyl)-acetamidine
Uniqueness
N-Hydroxy-2-(4-isopropyl-phenyl)-acetamidine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10-5-3-9(4-6-10)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) |
Clave InChI |
MPLLOHDILDVECS-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)C/C(=N\O)/N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


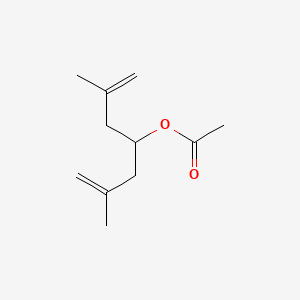
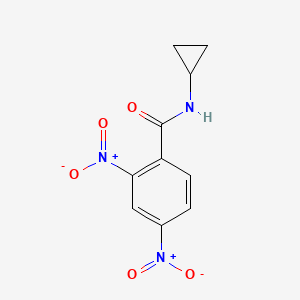
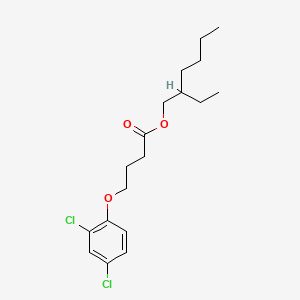
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
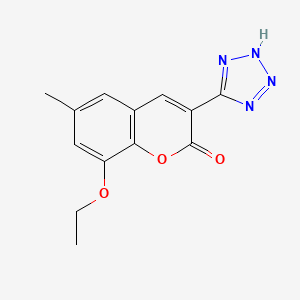


![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
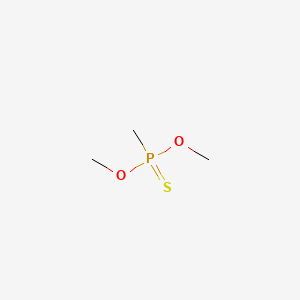
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
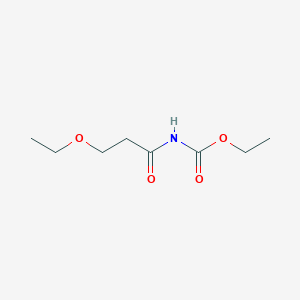
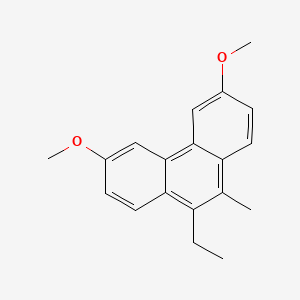
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
